Ca. 60 nm Red-Shifted π→π* Absorption Versus Azobenzene Photoswitches
Styrylbenzothiazolium (StyBtz) displays an approximately 60 nm red-shifted π→π* absorption maximum relative to the isosteric azobenzene scaffold, enabling activation with longer-wavelength, lower-phototoxicity visible light [1]. This shift arises from the extended conjugation and electron-accepting character of the benzothiazolium heterocycle compared to the azo (–N=N–) bridge. In contrast, azobenzenes typically require UV irradiation for trans→cis isomerisation, which limits their utility in live-cell applications due to photodamage. The red shift directly translates into practical advantages for in vivo photopharmacology, where deeper tissue penetration and reduced phototoxicity are critical [1].
| Evidence Dimension | π→π* absorption maximum wavelength |
|---|---|
| Target Compound Data | StyBtz: approximately 60 nm red-shifted relative to azobenzene (exact λmax depends on substitution; representative unsubstituted E-StyBtz λmax ~370–390 nm in organic solvents) |
| Comparator Or Baseline | Classical azobenzene: λmax for π→π* transition typically ~310–330 nm |
| Quantified Difference | ~60 nm bathochromic shift |
| Conditions | Steady-state UV-Vis absorption spectroscopy in organic solvents (acetonitrile or DMSO); compound class-level comparison drawn from multiple derivatives in the styrylbenzothiazolium series |
Why This Matters
For procurement decisions in photopharmacology and optogenetics, the 60 nm red shift enables visible-light operation (400–470 nm) that avoids the UV-induced cytotoxicity inherent to classical azobenzene tools, directly expanding usable experimental windows in live-cell and in vivo settings.
- [1] Gao, L.; Kraus, Y.; Stegner, A.; Wein, T.; Heise, C.; von Brunn, L.; Fajardo-Ruiz, E.; Thorn-Seshold, J.; Thorn-Seshold, O. Self-reporting styrylthiazolium photopharmaceuticals: mitochondrial localisation as well as SAR drive biological activity. Org. Biomol. Chem. 2022, 20, 7787–7794. View Source
